molecular formula C18H16ClN3O4 B11543995 methyl 4-[(E)-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

methyl 4-[(E)-(2-{[(3-chloro-2-methylphenyl)amino](oxo)acetyl}hydrazinylidene)methyl]benzoate

Cat. No.: B11543995
M. Wt: 373.8 g/mol
InChI Key: OFKIMEBKDJYBCC-KEBDBYFISA-N
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Description

Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is an organic compound that belongs to the class of esters. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is notable for its complex structure, which includes a benzoate ester linked to a hydrazone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or activation of biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(E)-(2-{[(3-chloro-2-methylphenyl)aminoacetyl}hydrazinylidene)methyl]benzoate is unique due to its complex structure, which allows for diverse chemical reactivity and a wide range of applications. Its hydrazone moiety and substituted aromatic ring provide additional functional groups for interaction with biological targets, making it a valuable compound in research and industry .

Properties

Molecular Formula

C18H16ClN3O4

Molecular Weight

373.8 g/mol

IUPAC Name

methyl 4-[(E)-[[2-(3-chloro-2-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate

InChI

InChI=1S/C18H16ClN3O4/c1-11-14(19)4-3-5-15(11)21-16(23)17(24)22-20-10-12-6-8-13(9-7-12)18(25)26-2/h3-10H,1-2H3,(H,21,23)(H,22,24)/b20-10+

InChI Key

OFKIMEBKDJYBCC-KEBDBYFISA-N

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

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